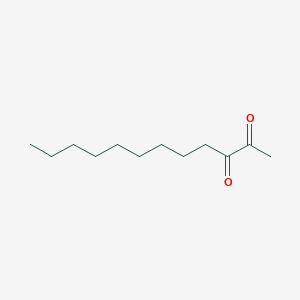

Dodecane-2,3-dione

Descripción

Dodecane-2,3-dione (C₁₂H₂₂O₂) is a diketone compound featuring two ketone groups at the 2nd and 3rd positions of a dodecane backbone. For this analysis, comparisons will focus on structurally or functionally related diketones and ketones discussed in the evidence.

Propiedades

Número CAS |

22089-81-2 |

|---|---|

Fórmula molecular |

C12H22O2 |

Peso molecular |

198.30 g/mol |

Nombre IUPAC |

dodecane-2,3-dione |

InChI |

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-12(14)11(2)13/h3-10H2,1-2H3 |

Clave InChI |

WZCNWCLFWMINNF-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCC(=O)C(=O)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dodecane-2,3-dione can be synthesized through several methods. One common approach involves the oxidation of dodecane using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the selective formation of the diketone.

Industrial Production Methods

In an industrial setting, the production of dodecane-2,3-dione may involve catalytic processes that enhance the efficiency and yield of the reaction. Catalysts such as platinum or palladium on carbon can be used to facilitate the oxidation process. Additionally, continuous flow reactors may be employed to optimize reaction conditions and scale up production.

Análisis De Reacciones Químicas

Types of Reactions

Dodecane-2,3-dione undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the diketone into alcohols.

Substitution: The diketone can participate in nucleophilic substitution reactions, where nucleophiles replace one of the ketone groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of catalysts.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.

Major Products Formed

Oxidation: Carboxylic acids such as dodecanoic acid.

Reduction: Alcohols such as dodecan-2-ol and dodecan-3-ol.

Substitution: Various substituted dodecanes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Dodecane-2,3-dione has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying diketone chemistry.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mecanismo De Acción

The mechanism of action of dodecane-2,3-dione involves its interaction with various molecular targets. The diketone groups can form hydrogen bonds and interact with enzymes and proteins, potentially inhibiting their activity. Additionally, the compound can undergo redox reactions, influencing cellular processes and metabolic pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural motifs or functional groups with Dodecane-2,3-dione and are analyzed based on synthesis, reactivity, and biological activity:

Piperazine-2,3-dione Derivatives

- Structure : Cyclic diketone fused with a piperazine ring.

- Synthesis : Synthesized via reductive alkylation of ethylenediamine with carbonyl compounds, followed by reaction with diethyl oxalate .

- Lipophilicity : Improved ClogP values (range: 2.1–4.8) compared to piperazine (ClogP = −1.1), enhancing membrane permeability .

- Biological Activity : Demonstrated in vitro anthelmintic activity against Enterobius vermicularis and Fasciola hepatica, with growth inhibition rates exceeding piperazine hydrate (reference drug) .

Table 1: Key Properties of Piperazine-2,3-dione Derivatives

| Property | Value/Range | Relevance to Dodecane-2,3-dione |

|---|---|---|

| ClogP | 2.1–4.8 | Suggests potential for enhanced bioavailability in linear diketones. |

| Synthesis Complexity | Two-step reaction | Highlights feasible diketone derivatization strategies. |

| Biological Target | Parasitic helminths | Indicates possible antiparasitic applications for diketones. |

Indolin-2,3-dione Derivatives

- Structure : Aromatic diketone fused with an indole ring.

- Receptor Affinity :

- Reactivity : The diketone moiety likely participates in hydrogen bonding and π-π stacking, influencing receptor interactions.

Table 2: Receptor Binding Profiles of Indolin-2,3-dione vs. Benzoxazolone Derivatives

| Compound Type | σ1 Affinity (Kᵢ, nM) | σ2 Affinity (Kᵢ, nM) | Selectivity (σ2/σ1) |

|---|---|---|---|

| Indolin-2,3-dione | >844 | 42 | >72 |

| Benzoxazolone | 2.6–30 | 73–84 | 1.3–28 |

Dodecan-2-one

- Structure: Monoketone with a 12-carbon chain (C₁₂H₂₄O).

- Reactivity : Less reactive than diketones due to a single ketone group. Compatible with Grignard reactions or reductions to alcohols.

- Applications : Used in fragrance synthesis and as a solvent .

Key Difference : Unlike Dodecane-2,3-dione, dodecan-2-one lacks the dual reactivity of adjacent ketones, limiting its utility in complex organic transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.